3-(4-Methylpiperazin-1-yl)propanenitrile

Description

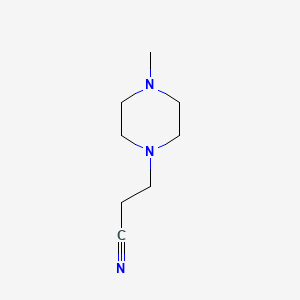

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZMOGFGIJQCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388862 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4491-92-3 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylpiperazin-1-yl)propanenitrile molecular weight and formula

Physicochemical Profiling, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

3-(4-Methylpiperazin-1-yl)propanenitrile (CAS 4491-92-3) serves as a critical aliphatic nitrogen scaffold in the synthesis of neuroleptic agents, antihistamines, and kinase inhibitors.[1] Its structural utility lies in the N-methylpiperazine moiety—a "privileged structure" in medicinal chemistry known for enhancing aqueous solubility and bioavailability—coupled with a reactive nitrile handle. This guide provides a rigorous technical analysis of its physicochemical properties, an optimized synthesis protocol via Michael addition, and its downstream application in generating diamine precursors for high-value pharmaceutical targets.

Physicochemical Identity & Properties[2][3][4][5][6]

The following data aggregates experimentally validated parameters essential for stoichiometric calculations and solubility profiling in assay development.

| Parameter | Value | Technical Note |

| IUPAC Name | This compound | Also known as 3-(4-Methyl-1-piperazinyl)propionitrile |

| CAS Registry Number | 4491-92-3 | Primary identifier for regulatory and sourcing queries |

| Molecular Formula | C₈H₁₅N₃ | Carbon (62.71%), Hydrogen (9.87%), Nitrogen (27.42%) |

| Molecular Weight | 153.23 g/mol | Monoisotopic Mass: 153.1266 Da |

| SMILES | CN1CCN(CCC#N)CC1 | Useful for chemoinformatic docking studies |

| Boiling Point | 134–136 °C @ 13 mmHg | High boiling point requires vacuum distillation for purification |

| Density | 0.981 g/cm³ | Slightly less dense than water; forms organic layer in extractions |

| LogP | ~0.02 | Amphiphilic nature; soluble in polar organic solvents and acidic water |

| pKa | ~9.0 (Piperazine N) | Basic character dictates storage as free base or HCl salt |

Synthetic Methodology: Optimized Michael Addition

The most atom-economical route to this compound is the aza-Michael addition of N-methylpiperazine to acrylonitrile. While conceptually simple, the reaction is highly exothermic. The following protocol incorporates thermal management to prevent polymerization of acrylonitrile and ensure high purity.

Reaction Scheme

N-Methylpiperazine + Acrylonitrile → this compound

Reagents & Materials

-

Substrate: 1-Methylpiperazine (1.0 equiv), purity >99%.

-

Electrophile: Acrylonitrile (1.1 equiv). Caution: Highly toxic and volatile.

-

Solvent: Methanol (MeOH) or Water (Green Chemistry variant).[2]

-

Catalyst: None required (Autocatalytic due to amine basicity).

Step-by-Step Protocol

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing dropping funnel with 1-Methylpiperazine (100 mmol) and MeOH (30 mL).

-

Thermal Control: Cool the solution to 0–5 °C using an ice-water bath.

-

Addition: Add Acrylonitrile (110 mmol) dropwise over 45 minutes.

-

Critical Control Point: Maintain internal temperature <15 °C . Rapid addition triggers a runaway exotherm and potential dimerization of acrylonitrile.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours.

-

Monitoring: Monitor consumption of piperazine via TLC (Mobile phase: DCM/MeOH 9:1) or GC-MS.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove MeOH and excess acrylonitrile.

-

Purification: The crude oil is typically >95% pure. For pharmaceutical grade (>99%), perform vacuum distillation (bp 135 °C @ 13 mmHg).

-

Process Flow Diagram

Figure 1: Optimized synthesis workflow emphasizing thermal control to prevent side reactions.

Analytical Validation (Quality Control)[4]

To ensure the integrity of the intermediate before downstream usage, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.28 (s, 3H): Singlet corresponding to the N-methyl group.

-

δ 2.30–2.60 (m, 8H): Broad multiplets for the piperazine ring protons.

-

δ 2.51 (t, 2H): Triplet for the methylene group adjacent to the nitrile (–CH₂–CN).

-

δ 2.68 (t, 2H): Triplet for the methylene group adjacent to the nitrogen (–N–CH₂–).

-

-

IR Spectroscopy:

-

~2245 cm⁻¹: Sharp, distinct absorption band characteristic of the Nitrile (C≡N) stretch. Absence of this peak indicates hydrolysis to amide/acid.

-

-

Mass Spectrometry (ESI+):

-

m/z 154.1 [M+H]⁺: Base peak corresponding to the protonated molecular ion.

-

Downstream Pharmaceutical Utility

The nitrile group in this compound is rarely the final pharmacophore. Instead, it serves as a masked primary amine. The reduction of this nitrile yields 3-(4-methylpiperazin-1-yl)propan-1-amine , a vital diamine linker used to attach the solubilizing piperazine tail to hydrophobic drug scaffolds (e.g., kinase inhibitors, GPCR ligands).

Reduction Pathway

-

Reagents: Raney Nickel/H₂ (Industrial standard) or LiAlH₄ (Lab scale).

-

Application: The resulting primary amine reacts with heterocyclic chlorides (e.g., chloropyrimidines) to form drugs like Imatinib analogs or Antipsychotics .

Strategic Value Map

Figure 2: Retrosynthetic utility showing the conversion of the nitrile precursor into active pharmaceutical ingredients.

Safety & Handling Protocols

While this compound is a stable intermediate, it possesses specific hazards related to its nitrile functionality and basicity.

-

GHS Classification:

-

Acute Tox. 4 (Oral): Harmful if swallowed.

-

Skin Irrit. 2 / Eye Irrit. 2A: Causes skin and serious eye irritation.

-

-

Metabolic Hazard: Nitriles can metabolize to release cyanide ions in vivo, though aliphatic nitriles are generally less toxic than aromatic ones. Treat all exposures seriously.

-

Storage: Store under nitrogen in a cool, dry place. Hygroscopic—absorbs moisture which may hydrolyze the nitrile over long periods.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3050146, this compound. Retrieved from [Link]

-

Oakwood Chemical. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

-

LookChem. (2023). Physical Properties and Synthesis of CAS 4491-92-3. Retrieved from [Link]

Sources

Structural Elucidation Guide: 3-(4-Methylpiperazin-1-yl)propanenitrile

CAS: 4491-92-3 | Formula: C₈H₁₅N₃ | MW: 153.23 g/mol [1][2]

Executive Summary

This technical guide outlines the rigorous structural confirmation of 3-(4-methylpiperazin-1-yl)propanenitrile , a critical intermediate often employed as a linker in the synthesis of antipsychotics, antihistamines, and kinase inhibitors.

While the synthesis via Michael addition is chemically straightforward, the structural validation requires precise differentiation between the product and potential impurities such as polyacrylonitrile oligomers or unreacted N-methylpiperazine. This guide prioritizes a self-validating analytical workflow using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Synthetic Context & Impurity Profiling

To elucidate the structure effectively, one must understand the genesis of the sample. The compound is typically synthesized via the aza-Michael addition of N-methylpiperazine to acrylonitrile.

Reaction Scheme

Figure 1: The aza-Michael addition pathway. Note that the reaction is exothermic and often requires cooling to prevent polymerization of acrylonitrile.

Critical Impurities to Monitor[2][3]

-

Acrylonitrile Polymer: If the reaction temperature is uncontrolled, acrylonitrile may polymerize. Detection: Broad peaks in 1H NMR (1.5–2.5 ppm) and insoluble solids.

-

Unreacted N-Methylpiperazine: Due to stoichiometry issues. Detection: Distinct triplet/multiplet shifts in NMR differing from the alkylated product.

-

Bis-addition products: Highly unlikely due to the tertiary nature of the second nitrogen, but theoretically possible if the methyl group is cleaved (rare).

Analytical Strategy: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (MS)

Objective: Confirm Molecular Weight and Nitrogen Rule compliance.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ESI+). The basic piperazine nitrogens protonate easily.

-

Expected Data:

-

[M+H]⁺: m/z 154.13 (Calculated: 154.1339).

-

[M+Na]⁺: m/z 176.12.

-

-

Fragmentation Logic:

-

Look for a loss of 53 Da (acrylonitrile moiety) via retro-Michael fragmentation in the source, yielding a peak at m/z 101 (N-methylpiperazine cation). This confirms the lability of the C-N bond formed during synthesis.

-

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrile functional group.

-

Sample Prep: Neat oil (ATR) or KBr pellet (if solid/waxy).

-

Key Diagnostic Peak:

-

Nitrile (C≡N) Stretch: A sharp, distinct band at 2240–2250 cm⁻¹ .

-

Validation: Absence of this peak indicates hydrolysis to an amide (which would show broad bands at 3300–3500 cm⁻¹ and carbonyl at ~1680 cm⁻¹) or failure of the addition.

-

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The gold standard for connectivity and purity.

1H NMR (Proton) - 400 MHz, CDCl₃

The molecule has high symmetry within the piperazine ring (assuming rapid chair interconversion) and a distinct side chain.

| Moiety | Proton Count | Multiplicity | Approx.[1][2][3][4] Shift (δ ppm) | Assignment Logic |

| N-CH₃ | 3H | Singlet | 2.28 | Methyl on Nitrogen (distinctive sharp singlet).[2] |

| Piperazine Ring | 8H | Broad Broad/Multiplet | 2.30 – 2.60 | Usually appears as two distinct sets of broad triplets or a complex multiplet overlapping with the side chain.[2] |

| -CH₂-CN | 2H | Triplet (J≈7 Hz) | 2.50 | Alpha to nitrile.[2] Electron-withdrawing CN group deshields, but less than the amine. |

| -N-CH₂- | 2H | Triplet (J≈7 Hz) | 2.68 | Alpha to amine (piperazine).[2] Slightly more downfield due to proximity to the tertiary amine. |

Critical Distinction: The two triplets of the propanenitrile chain (–CH₂–CH₂–CN) are the most important features. The triplet closer to the Nitrogen (N1) is typically slightly more downfield (~2.68 ppm) than the triplet closer to the Nitrile (~2.50 ppm), though they may overlap with ring protons.

13C NMR (Carbon) - 100 MHz, CDCl₃

-

Nitrile Carbon (C≡N): ~118–120 ppm. (The most downfield peak, very characteristic).

-

Piperazine Carbons: ~53–55 ppm (Two signals if resolution is high, or one broad signal).

-

N-Methyl Carbon: ~46 ppm.

-

Side Chain:

-

-CH₂-N: ~53 ppm.

-

-CH₂-CN: ~15–17 ppm (Significantly upfield due to shielding/anisotropic effects of the triple bond).

-

Structural Validation Workflow

Use the following logic flow to confirm the structure or identify failure modes.

Figure 2: Logical decision tree for structural confirmation.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use Chloroform-d (CDCl₃) . It provides excellent solubility for this oil and prevents exchange of labile protons (though none are present here, it minimizes moisture interference).

-

Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃.

-

Filtration: If the solution is cloudy (indicating polymer impurities or inorganic salts), filter through a small plug of glass wool into the NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (1024 scans minimum, as the quaternary nitrile carbon relaxes slowly).

Protocol B: Purification (If Analysis Fails)

If the NMR shows broad peaks or incorrect integration:

-

Distillation: The compound is a liquid with a boiling point of 134–136°C at 13 mmHg [1]. Vacuum distillation is the most effective method to remove polymeric residues.

-

Workup: Dissolve in dichloromethane, wash with saturated NaHCO₃ (to remove any acrylic acid formed by hydrolysis), dry over MgSO₄, and concentrate.

References

-

PubChem . This compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

1H NMR spectrum of 3-(4-Methylpiperazin-1-yl)propanenitrile

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Methylpiperazin-1-yl)propanenitrile

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the causality behind the observed chemical shifts and coupling patterns and provide a robust, self-validating protocol for acquiring high-quality spectral data.

Introduction: The Molecule and the Method

This compound (CAS 4491-92-3) is a versatile chemical intermediate featuring a tertiary amine within a piperazine ring, a methyl group, and a nitrile functional group.[1][2] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can map the chemical environment and connectivity of hydrogen atoms within the molecule. This guide will serve as a reference for interpreting the ¹H NMR spectrum of this compound, ensuring its identity and purity in a research or manufacturing setting.

Structural Analysis and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to molecular symmetry and chemical bonding, there are five distinct sets of protons, as illustrated below.

Figure 1: Molecular structure of this compound with distinct proton environments labeled (Hₐ-Hₑ).

-

Hₐ (8H, piperazine ring): The eight protons on the piperazine ring are chemically equivalent due to rapid chair-to-chair conformational flipping at room temperature. They are adjacent to nitrogen atoms.

-

Hₑ (2H, methylene adjacent to piperazine): These protons are on the carbon directly bonded to the piperazine nitrogen (N1).

-

Hբ (2H, methylene adjacent to nitrile): These protons are on the carbon adjacent to the electron-withdrawing nitrile (-C≡N) group.

-

Hₐ (3H, methyl group): These three protons are on the methyl group attached to the second piperazine nitrogen (N4).

Predicted ¹H NMR Spectrum: A Quantitative Breakdown

The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

| Signal Label | Assignment | Integration (Relative # of H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification for Chemical Shift and Multiplicity |

| Hₐ | N-CH₃ | 3H | ~ 2.3 | Singlet (s) | Attached to nitrogen, moderately deshielded. No adjacent protons, hence a singlet. This is consistent with data for 1-methylpiperazine.[4][5] |

| Hբ | -CH₂-CN | 2H | ~ 2.5 | Triplet (t) | Deshielded by the adjacent electron-withdrawing nitrile group.[6][7] It is split into a triplet by the two neighboring Hₑ protons (n+1 = 2+1 = 3). |

| Hₐ | Piperazine Ring (-CH₂-N-CH₂-) | 8H | ~ 2.4 - 2.7 | Multiplet (m) | These protons reside on the piperazine ring, adjacent to nitrogen atoms.[8] They typically appear as a complex, overlapping multiplet due to coupling with each other and the dynamic ring conformation.[1] |

| Hₑ | -N-CH₂- | 2H | ~ 2.7 | Triplet (t) | Deshielded by the adjacent nitrogen atom.[8] It is split into a triplet by the two neighboring Hբ protons (n+1 = 2+1 = 3). |

Experimental Protocol for Spectrum Acquisition

This section provides a rigorous, step-by-step methodology for obtaining a high-fidelity ¹H NMR spectrum. The protocol is designed to be self-validating, ensuring data integrity.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is effective at dissolving a wide range of organic compounds and has a well-defined residual solvent peak for reference.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl to ensure complete dissolution of the sample.

-

Internal Standard: Add one drop of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H NMR, with its signal defined as 0.0 ppm.[6]

-

Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer (e.g., Bruker Avance).[4]

-

Spectrometer Frequency: 400 MHz for ¹H nucleus.

-

Experiment: Standard proton acquisition (zg30).

-

Solvent Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 (can be increased for dilute samples).

-

Relaxation Delay (D1): 1.0 second.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 20 ppm (from approx. -2 to 18 ppm).

-

Data Processing and Validation

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform (FT) on the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Calibration (Self-Validation Step):

-

Set the chemical shift of the TMS signal to exactly 0.00 ppm.

-

Crucial Validation: Verify the calibration by checking the residual solvent peak for CDCl₃, which should appear as a singlet at approximately 7.26 ppm. If this peak is not at its correct position, the calibration is suspect.

-

-

Integration: Integrate all signals to determine the relative number of protons for each peak. Set the integration of a well-resolved peak from a known number of protons (e.g., the 3H singlet of the methyl group) to its integer value (3.00).

Figure 2: Experimental workflow for ¹H NMR spectrum acquisition and validation.

Conclusion

The ¹H NMR spectrum of this compound is distinct and readily interpretable. It should exhibit four primary signals: a singlet for the N-methyl group, two triplets for the propanenitrile backbone, and a multiplet for the piperazine ring protons. By following the detailed experimental protocol and using the predicted spectrum as a guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles of chemical shift and spin-spin coupling, grounded in the electronic environment of the molecule, provide a logical and verifiable framework for this analysis.

References

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

-

1 H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Propionitrile. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors | MDPI [mdpi.com]

- 5. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Biological activity of 3-(4-Methylpiperazin-1-yl)propanenitrile derivatives

Title: Biological Activity & Synthetic Utility of 3-(4-Methylpiperazin-1-yl)propanenitrile Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacology Researchers[1][2]

Executive Summary: The "Gateway" Scaffold

This compound (CAS: 4491-92-3) is not merely a chemical intermediate; it is a privileged medicinal scaffold .[1][2] It serves as the primary gateway to the 3-(4-methylpiperazin-1-yl)propyl moiety—a structural motif ubiquitous in CNS drugs, kinase inhibitors, and antimicrobial agents.[1][2]

This guide moves beyond basic characterization to explore the causality of its biological activity.[2] The scaffold’s value lies in its ability to introduce a solubilizing, basic piperazine tail into lipophilic drug cores via a flexible propyl linker, thereby modulating pharmacokinetics (solubility, BBB permeability) and pharmacodynamics (receptor binding affinity) .[2]

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

The biological utility of this scaffold is governed by three distinct pharmacophoric zones. Understanding these allows for rational drug design.[1][2]

Zone A: The N-Methyl Terminus[1]

-

Function: Metabolic stability and lipophilicity modulation.[1][2]

-

Mechanism: The methyl group prevents rapid N-dealkylation compared to a free amine, while maintaining sufficient basicity (

) for lysosomal trapping in cancer cells.[1][2] -

SAR Insight: Replacing methyl with bulky groups (e.g., benzyl) often shifts activity from CNS targets to peripheral receptors (e.g., antihistamines).[2]

Zone B: The Piperazine Core[3][4]

-

Mechanism: It induces a defined spatial separation (approx. 5–6 Å) between the effector domain and the solubilizing tail.[2] This rigidity reduces the entropic penalty of binding compared to linear alkyl chains.[2]

Zone C: The Nitrile "Warhead" (Precursor)[2]

Synthetic Pathways & Experimental Protocols

Core Synthesis: The Michael Addition

The most efficient route to the scaffold is the aza-Michael addition.[1][2] This reaction is atom-economical and scalable.[1][2]

Protocol: Synthesis of this compound

-

Reagents: N-Methylpiperazine (1.0 eq), Acrylonitrile (1.1 eq), Methanol (Solvent).[1][2]

-

Procedure:

-

Workup: Evaporate solvent under reduced pressure. Distill the residue under vacuum (bp ~120°C at 10 mmHg) to obtain a clear oil.[1][2]

-

Yield: Typically >90%.

Activation: Reduction to the Diamine Linker

This step converts the nitrile into the biologically active 3-(4-methylpiperazin-1-yl)propan-1-amine .[1]

Protocol: Catalytic Hydrogenation

-

Reagents: Nitrile precursor, Raney Nickel (10% w/w), Ammonia (methanolic solution), Hydrogen gas.[2]

-

Procedure:

-

Validation: Disappearance of the CN stretch (

) in IR.

Biological Applications & Therapeutic Profiles

The derivatives of this scaffold fall into three primary therapeutic classes.

| Therapeutic Class | Target Mechanism | Drug Examples/Analogs | Role of Scaffold |

| CNS Agents | Dopamine D2 Antagonism | Prochlorperazine (Analogs) | Provides the critical distance for receptor binding; enhances BBB penetration.[1][2] |

| Kinase Inhibitors | ATP Competitive Inhibition | Torin1 (mTOR), Tofacitinib (Intermediates) | Acts as a solvent-exposed tail to improve solubility of the heterocyclic core.[1][2] |

| Antimicrobials | Membrane Disruption / DNA Binding | Cinnoline Hybrids | The cationic ammonium tail interacts with negatively charged bacterial membranes.[2] |

Mechanism of Action: Visualized

Figure 1: The divergent biological pathways enabled by the reduction of the nitrile scaffold.[1]

Case Study: Antimicrobial Potency

Recent studies (e.g., Cinnoline derivatives) utilize this scaffold to combat resistant strains.[2]

Experimental Workflow: MIC Determination

-

Compound: Synthesize a derivative by coupling 3-(4-methylpiperazin-1-yl)propan-1-amine with a lipophilic core (e.g., 4-chloroquinoline).

-

Assay: Broth Microdilution Method (CLSI guidelines).

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1][2]

-

Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).[1][2]

-

Result Interpretation:

References

-

BenchChem. this compound: Scaffold for Novel Pharmacologically Active Compounds.[1][2] Retrieved from [1][2]

-

National Institutes of Health (PubChem). 1-(3-Aminopropyl)-4-methylpiperazine (Active Metabolite/Derivative).[1][2] Retrieved from [1][2]

-

Matuss, V. et al. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI Molecules.[1][2] Retrieved from [1][2]

-

Liu, Q. et al. Discovery of Torin1 as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor.[2] Journal of Medicinal Chemistry.[1][2] Retrieved from

-

AdiChemistry. Michael Addition Reaction: Mechanism and Applications.[1][2] Retrieved from [1][2]

Sources

- 1. [3-(4-{3-[Bis-(4-phenoxy-benzyl)-amino]-propyl}-piperazin-1-yl)-propyl]-(7-chloro-quinolin-4-yl)-amine | C45H48ClN5O2 | CID 44368453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H15N3) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Strategic Utility of 3-(4-Methylpiperazin-1-yl)propanenitrile in the Expedition for Novel Bioactive Compounds

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutic agents. Among these, 3-(4-Methylpiperazin-1-yl)propanenitrile emerges as a molecule of significant strategic importance. Its unique combination of a reactive nitrile group and a privileged N-methylpiperazine moiety provides a fertile ground for a multitude of chemical transformations, leading to diverse libraries of compounds with a wide spectrum of biological activities. This guide, compiled from a Senior Application Scientist's perspective, aims to provide an in-depth technical exploration of the core utility of this compound, moving beyond a mere recitation of facts to a causal explanation of experimental choices and a self-validating system of protocols.

Core Compound Analysis: Physicochemical Properties and Reactivity Profile

This compound, with the CAS registry number 4491-92-3, is a nitrile derivative featuring a methylpiperazine group.[1] Its molecular formula is C8H15N3, and it has a molecular weight of 153.23 g/mol .[1] This seemingly simple molecule harbors a wealth of chemical potential, primarily centered around two key functional regions: the nitrile group and the piperazine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4491-92-3 | [1] |

| Molecular Formula | C8H15N3 | [1] |

| Molecular Weight | 153.23 g/mol | [1] |

| SMILES | CN1CCN(CCC#N)CC1 | [1] |

The N-methylpiperazine moiety is a well-established "privileged" scaffold in medicinal chemistry, frequently found in approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross cell membranes.[2] The tertiary amine of the piperazine ring can be protonated to form salts, enhancing water solubility, a crucial characteristic for drug candidates.[2]

The nitrile group, on the other hand, is a versatile functional handle that can be readily transformed into other key functionalities, such as primary amines and carboxylic acids, thereby serving as a gateway to a vast chemical space.[2]

Foundational Synthetic Transformations: Gateway to Chemical Diversity

The true power of this compound as a building block lies in the selective and efficient transformation of its nitrile group. The following protocols are presented as self-validating systems, with causal explanations for the choice of reagents and conditions.

Reduction of the Nitrile to a Primary Amine: Synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine

The reduction of the nitrile to a primary amine is a cornerstone transformation, yielding a valuable diamine intermediate that can be further elaborated into a wide array of bioactive molecules. Two primary methods are recommended: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH4).

This method is often preferred in industrial settings due to its cost-effectiveness and scalability.

Causality behind Experimental Choices:

-

Raney Nickel: A highly active catalyst for the hydrogenation of nitriles, known for its efficiency and relatively low cost. It is crucial to use the catalyst as a slurry in a solvent to prevent it from becoming pyrophoric upon drying.

-

Methanol/Ammonia: The use of a methanolic ammonia solution as the solvent helps to suppress the formation of secondary and tertiary amine byproducts by promoting the formation of the primary amine.

-

Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

-

Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (50% slurry in water, ~0.5 g) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL).

-

Reaction Setup: To a high-pressure hydrogenation vessel, add this compound (15.3 g, 0.1 mol) and a 7N solution of ammonia in methanol (150 mL).

-

Hydrogenation: Carefully add the washed Raney Nickel catalyst to the reaction mixture. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 10 bar.

-

Reaction Conditions: Heat the mixture to 40°C and stir vigorously for 5-6 hours, monitoring the hydrogen uptake.

-

Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-methylpiperazin-1-yl)propan-1-amine, which can be purified by vacuum distillation.

This method is highly effective and often provides excellent yields on a laboratory scale.

Causality behind Experimental Choices:

-

LiAlH4: A powerful reducing agent capable of reducing nitriles to primary amines. It must be handled with extreme care due to its reactivity with water and protic solvents.[3]

-

Anhydrous Diethyl Ether or THF: Anhydrous aprotic solvents are essential to prevent the violent decomposition of LiAlH4.[4]

-

Careful Quenching: The sequential addition of water and sodium hydroxide solution is a standard and safe procedure (Fieser work-up) to quench the excess LiAlH4 and precipitate the aluminum salts, facilitating their removal by filtration.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH4 (7.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL).

-

Addition of Nitrile: Dissolve this compound (15.3 g, 0.1 mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add water (7.6 mL), followed by 15% aqueous sodium hydroxide solution (7.6 mL), and then water again (22.8 mL).

-

Purification: Stir the resulting white precipitate for 30 minutes, then filter it off and wash with diethyl ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Hydrolysis of the Nitrile to a Carboxylic Acid: Synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid

The hydrolysis of the nitrile provides a carboxylic acid intermediate, a versatile precursor for the synthesis of amides, esters, and other derivatives.

Causality behind Experimental Choices:

-

Aqueous Hydrochloric Acid: A common and effective reagent for the hydrolysis of nitriles. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water.[5]

-

Reflux Conditions: Heating is necessary to drive the hydrolysis to completion, as the reaction is often slow at room temperature.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (15.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain it for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Purification: The product, 3-(4-methylpiperazin-1-yl)propanoic acid, can be isolated by crystallization or by extraction with a suitable organic solvent after acidification, followed by purification via recrystallization.

Application in the Synthesis of Bioactive Molecules: Case Studies and Data

The true value of this compound is realized in its application as a starting material for the synthesis of novel compounds with significant biological activity.

Kinase Inhibitors: Targeting Dysregulated Signaling Pathways

The N-methylpiperazine moiety is a key pharmacophore in a multitude of kinase inhibitors.[2] Derivatives of this compound are excellent candidates for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Case Study: Development of BCR-ABL Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

Research has shown that compounds bearing a difluoro-indene scaffold and a 4-methylpiperazine moiety exhibit potent pan-inhibitory activity against BCR-ABL mutants, including the highly resistant T315I mutant.[7] Although the direct synthesis from this compound is not explicitly detailed in this specific study, the amine derivative, 3-(4-methylpiperazin-1-yl)propan-1-amine, serves as a crucial building block for introducing the N-methylpiperazine group.

Table 2: Antiproliferative Activities of a BCR-ABL Kinase Inhibitor Containing the 4-Methylpiperazine Moiety

| Cell Line | Target | IC50 (nM) | Source |

| K562 | BCR-ABL | 0.4 | [7] |

| Ku812 | BCR-ABL | 0.1 | [7] |

| BaF3 | BCR-ABL | 2.1 | [7] |

| BaF3 | BCR-ABL (T315I mutant) | 4.7 | [7] |

Signaling Pathway: The JAK/STAT Pathway

Many kinase inhibitors containing the 4-methylpiperazine scaffold target the Janus kinase (JAK) family of enzymes, which are key components of the JAK/STAT signaling pathway.[2] This pathway is crucial for transmitting signals from cytokines and growth factors, and its dysregulation is implicated in various autoimmune diseases and cancers.[3][8]

Diagram 1: The JAK/STAT Signaling Pathway

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Antimicrobial and Antifungal Agents

The versatility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have shown significant potential as antimicrobial and antifungal agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives against Various Microorganisms

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | Source |

| Derivative 4 | 16 | - | [6] |

| Derivative 6c | 16 | - | [6] |

| Derivative 6d | 16 | 16 | [6] |

| Derivative 7b | - | 16 | [6] |

| Gentamycin (Control) | - | - | [6] |

Experimental Workflow and Logic

The discovery of novel compounds from this compound follows a logical and iterative workflow.

Diagram 2: Experimental Workflow for Novel Compound Discovery

Sources

- 1. Home - Reactome Pathway Database [reactome.org]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. hepatochem.com [hepatochem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

Material safety data sheet for 3-(4-Methylpiperazin-1-yl)propanenitrile

Technical Safety & Handling Guide: 3-(4-Methylpiperazin-1-yl)propanenitrile

Document Control:

-

Version: 1.0

-

Status: Validated for R&D and Process Chemistry

Executive Summary: The Scaffold of Modern Kinase Inhibitors

This compound (CAS: 4491-92-3) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperazine-based bioactive molecules.[1] Its dual-functionality—combining a basic N-methylpiperazine ring with a reactive nitrile tail—makes it a versatile "privileged structure" for drug discovery.[1]

However, its utility comes with specific handling requirements.[1] As a nitrile derivative containing a basic amine, it presents a unique toxicological profile combining the irritant properties of piperazines with the metabolic risks associated with organic nitriles.[1] This guide moves beyond standard SDS data to provide a mechanistic understanding of safety, stability, and application.[1]

Chemical Identity & Structural Analysis

Unlike simple solvents, this molecule exhibits "schizophrenic" solubility and reactivity profiles due to its amphiphilic nature.[1]

Table 1: Chemical Identifiers

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 4491-92-3 |

| Synonyms | 3-(4-Methylpiperazino)propionitrile; 1-(2-Cyanoethyl)-4-methylpiperazine |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| SMILES | CN1CCN(CCC#N)CC1 |

| Physical State | Liquid (Colorless to pale yellow) |

Structural & Functional Analysis

The molecule consists of two distinct pharmacophores that dictate its safety and reactivity:

Figure 1: Structural dissection of hazards and utility.

Hazard Identification & Toxicology (GHS)

While specific LD50 data for this exact CAS is limited compared to commodity chemicals, Structure-Activity Relationship (SAR) analysis with propionitrile and N-methylpiperazine dictates the following conservative classification.

GHS Classification (derived from functional group analysis):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]

Mechanistic Toxicology

-

The Nitrile Factor: Aliphatic nitriles can be metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (CN⁻).[1] While the propyl chain makes this metabolism slower than in acetonitrile or propionitrile, all nitriles must be treated as potential cyanide donors under extreme physiological stress or accidental high-dose ingestion.[1]

-

The Piperazine Factor: Piperazine derivatives are well-documented skin sensitizers and irritants.[1] They possess a high pKa (~9.0), making them corrosive to mucous membranes upon inhalation.[1]

Safe Handling & Engineering Controls

Protocol 1: The "Double-Glove" Rule Nitriles are notorious for permeating standard latex gloves.[1] Piperazines require chemical resistance.[1]

-

Primary Barrier: Laminate film (e.g., Silver Shield™) or heavy-gauge Nitrile (>0.11 mm).[1]

-

Secondary Barrier: Standard Nitrile (for dexterity).[1]

-

Note: Change outer gloves immediately upon splash contact.[1]

Protocol 2: Ventilation & Containment

-

Mandatory: Handle only in a certified chemical fume hood with a face velocity of >100 fpm.[1]

-

Prohibited: Do not heat or distill on an open bench. The vapor pressure increases significantly >100°C, increasing inhalation risk.[1]

Protocol 3: Storage Integrity

-

Atmosphere: Store under Nitrogen or Argon.[1] The tertiary amine is susceptible to N-oxidation over time, which darkens the compound and alters yield in subsequent coupling reactions.[1]

-

Incompatibility: Segregate from strong acids (exothermic salt formation) and strong oxidizers (fire hazard).[1]

Emergency Response Protocols

In the event of exposure, the response must address both the caustic amine and the potential nitrile toxicity.[1]

Figure 2: Emergency Response Decision Matrix.

Physician Note: While cyanide poisoning is less likely than with simple cyanides, if patient exhibits confusion, metabolic acidosis, or hypotension, consider standard cyanide antidote protocols (Hydroxocobalamin) conservatively.[1]

Physicochemical Properties

Data below synthesizes experimental values from related piperazine-nitriles where specific data for CAS 4491-92-3 is absent.

| Property | Value / Observation |

| Boiling Point | >200°C (Predicted); ~110-120°C @ 1 mmHg (Vacuum Distillation recommended) |

| Density | ~0.95 - 0.98 g/cm³ (Liquid) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate.[1] Partially soluble in water (pH dependent).[1] |

| pKa | ~8.5 - 9.0 (Piperazine nitrogen) |

| Flash Point | >93°C (Predicted) - Treat as Combustible |

Application in Drug Discovery: The Reduction Workflow

The primary utility of this compound is as a precursor to 3-(4-methylpiperazin-1-yl)propan-1-amine .[1] This diamine is a vital linker in medicinal chemistry.[1]

Standard Operating Procedure (Synthesis Context):

-

Reaction: Catalytic Hydrogenation (Raney Ni or Pd/C) or Hydride Reduction (LiAlH₄).[1]

-

Safety Critical Control Point: The reduction of the nitrile is exothermic.[1] If using LiAlH₄, quench carefully (Fieser workup) to avoid hydrogen gas explosion.[1]

Figure 3: Synthetic transformation pathway.

Waste Management

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

-

Disposal: Do not dispose of in sink. Collect in "Organic Basic" waste streams.

-

Destruction: Incineration with afterburner and scrubber is the preferred method to handle nitrogen oxides (NOx) generated during combustion.[1]

References

-

Benchchem. (2025).[1][3] this compound: Structure and Properties. Retrieved from [1]

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Methyl-1-piperazinepropionitrile. Retrieved from [1]

-

PubChem. (2025).[1][4] Propionitrile Compound Summary (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [1]

-

Google Patents. (2016).[1] Process for the preparation of Tofacitinib Intermediates (US20160122354A1).[1] Retrieved from

-

Atomax Chemicals. (2025).[1][3] Product Specification: CAS 4491-92-3.[1][5][6] Retrieved from [1]

Sources

- 1. 1,4-Piperazinedipropanenitrile | C10H16N4 | CID 77808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rockchemicalsinc.com [rockchemicalsinc.com]

- 4. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | CAS:4491-92-3 | Atomaxchem [en.atomaxchem.com]

Methodological & Application

Application Note & Protocol: Synthesis of 3-(4-methylpiperazin-1-yl)propanenitrile

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 3-(4-methylpiperazin-1-yl)propanenitrile

This compound is a key building block in contemporary drug discovery and development.[1] Its structure, featuring a nucleophilic 1-methylpiperazine moiety and a versatile nitrile group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2] The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[3] The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, offering extensive possibilities for molecular elaboration.[1]

This document provides a comprehensive guide to the synthesis of this compound from the reaction of 1-methylpiperazine and 3-chloropropanenitrile. It includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of 3-chloropropanenitrile and displacing the chloride leaving group.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 1-Methylpiperazine | 109-01-3 | 100.16 | >99% | Sigma-Aldrich |

| 3-Chloropropanenitrile | 542-76-7 | 89.53 | >98% | Sigma-Aldrich |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | >99.8% | Sigma-Aldrich |

| Potassium Carbonate | 584-08-7 | 138.21 | >99% | Sigma-Aldrich |

| Dichloromethane | 75-09-2 | 84.93 | >99.8% | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | >99% | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

-

1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[4][5][6][7][8]

-

3-Chloropropanenitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a well-ventilated fume hood.[9]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane: Suspected of causing cancer.

All manipulations should be performed in a well-ventilated chemical fume hood.

Reaction Procedure

-

Reaction Setup:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methylpiperazine (10.0 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

-

Add potassium carbonate (13.8 g, 0.1 mol) to the mixture. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the formation of the amine hydrochloride salt.[10]

-

-

Addition of 3-Chloropropanenitrile:

-

In a dropping funnel, prepare a solution of 3-chloropropanenitrile (8.95 g, 0.1 mol) in anhydrous acetonitrile (20 mL).

-

Add the 3-chloropropanenitrile solution dropwise to the stirred reaction mixture at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

To the resulting residue, add dichloromethane (100 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification

The crude product can be purified by vacuum distillation.

-

Distillation Conditions:

-

Pressure: < 1 mmHg

-

Expected Boiling Point: ~80-90 °C at 0.5 mmHg

-

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by spectroscopic methods.

Predicted Analytical Data

| Property | Value |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.29 (s, 3H, N-CH₃), 2.45-2.65 (m, 8H, piperazine protons), 2.68 (t, J=7.0 Hz, 2H, -CH₂-CN), 2.78 (t, J=7.0 Hz, 2H, -N-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 15.4 (-CH₂-CN), 46.0 (N-CH₃), 52.9 (piperazine carbons), 54.9 (piperazine carbons), 119.2 (-CN) |

| Mass Spectrometry (EI) | m/z (%): 153 (M⁺), 96, 83, 70, 57 |

Note: Predicted NMR data is based on chemical shift estimations and may vary slightly from experimental values.[1]

Discussion of Potential Side Reactions

The primary side reaction of concern is the formation of a quaternary ammonium salt. This can occur if the product, this compound, which is a tertiary amine, reacts with another molecule of 3-chloropropanenitrile.

To minimize this side reaction:

-

Use a 1:1 stoichiometry of the reactants.

-

Add the 3-chloropropanenitrile slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

-

Monitor the reaction closely and stop it once the starting material is consumed.

The use of a molar excess of 1-methylpiperazine could also favor the formation of the desired product over the quaternary salt, but would require an additional purification step to remove the unreacted starting material.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical synthesis. The provided characterization data serves as a benchmark for product verification.

References

-

Organic Syntheses. (2000). β-MERCAPTOPROPIONITRILE (2-CYANOETHANETHIOL). Org. Synth., 77, 186. [Link]

-

PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2465. [Link]

- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

- Google Patents. (n.d.).

-

Juniper Publishers. (2017). Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Organic & Medicinal Chem IJ, 3(3). [Link]

-

PubChem. (n.d.). 1-Methylpiperazine | C5H12N2 | CID 53167. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

-

Chemguide. (n.d.). The Preparation of Nitriles. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Wikipedia. (n.d.). N-Methylpiperazine. [Link]

Sources

- 1. This compound|CAS 4491-92-3 [benchchem.com]

- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. apps.dtic.mil [apps.dtic.mil]

Synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile, a key intermediate in pharmaceutical and chemical research. The synthesis is achieved through an aza-Michael addition of N-methylpiperazine to acrylonitrile. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No. 4491-92-3) is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules.[1] Its structure incorporates a methylpiperazine moiety, a common pharmacophore in many active pharmaceutical ingredients, and a versatile nitrile group that can be further elaborated into amines, carboxylic acids, or other functional groups.[1] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this important compound.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved via an aza-Michael addition reaction. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, the secondary amine of N-methylpiperazine, to an α,β-unsaturated nitrile, acrylonitrile.[2]

The reaction proceeds through the nucleophilic attack of the nitrogen atom of N-methylpiperazine on the β-carbon of acrylonitrile. This is facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. The reaction can often be performed without a catalyst, although a mild base can be used to enhance the nucleophilicity of the amine. The reaction is typically exothermic and should be controlled by cooling.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| N-Methylpiperazine | ≥99% | Sigma-Aldrich, Acros Organics, etc. |

| Acrylonitrile | ≥99%, stabilized | Sigma-Aldrich, Acros Organics, etc. |

| Diethyl ether | Anhydrous | Fisher Scientific, etc. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific, etc. |

| Round-bottom flask (250 mL) | - | - |

| Addition funnel | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Reflux condenser | - | - |

| Rotary evaporator | - | - |

| Vacuum distillation apparatus | - | - |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-methylpiperazine (10.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Addition of Acrylonitrile: Cool the flask in an ice bath to 0-5 °C. Slowly add acrylonitrile (5.3 g, 0.1 mol) dropwise from the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Acrylonitrile is highly toxic and flammable; handle with extreme caution in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with 50 mL of brine (saturated aqueous NaCl solution). Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 142 °C at 18 mmHg.[3]

Expected Yield and Characterization

-

Expected Yield: 80-90%

-

Appearance: Colorless to pale yellow oil.

-

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts are in the range of δ 2.3–3.1 ppm for the piperazine ring protons (multiplets), a triplet for the methylene group adjacent to the nitrile, a triplet for the methylene group adjacent to the piperazine nitrogen, and a singlet for the methyl group.[4]

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the nitrile carbon, the carbons of the piperazine ring, the methyl carbon, and the carbons of the propanenitrile side chain.[4]

-

Mass Spectrometry (ESI+): m/z calculated for C₈H₁₅N₃ [M+H]⁺: 154.1339; found: 154.1338.[5]

-

Safety Precautions

4.1. Hazard Identification and Personal Protective Equipment (PPE)

-

N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[6][7][8]

-

Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and skin irritation. May cause cancer.[9][10]

-

This compound: The toxicological properties have not been fully investigated. Assumed to be harmful.

Mandatory PPE:

-

Chemical-resistant gloves (nitrile or neoprene)

-

Safety goggles and a face shield

-

Flame-retardant lab coat

-

Work in a certified chemical fume hood at all times.

4.2. Handling and Emergency Procedures

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

The aza-Michael addition of N-methylpiperazine to acrylonitrile provides a straightforward and high-yielding route to this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can reliably synthesize this valuable chemical intermediate for a wide range of applications in pharmaceutical and chemical industries.

References

- Hajra, A., & Maji, B. (2014). The aza-Michael reaction of N-alkyl-and N-arylpiperazines with acrylonitrile using Cu-nanoparticles (10 mol %) as a recyclable catalyst. Tetrahedron Letters, 55(30), 4136-4139.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Green Chemistry. (n.d.). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A procedure for Michael reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Methylpiperazine-functionalized polyacrylonitrile fibre-catalysed.... Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of N-methylpiperazine.

- Google Patents. (n.d.). Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

-

ResearchGate. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile.... Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Ultrafast and Efficient Aza- and Thiol-Michael Reactions on Polyester Scaffold with Internal Electron Deficient Triple Bonds. Retrieved from [Link]

-

Sdfine. (n.d.). N-METHYLPIPERAZINE Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]

-

Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet. Retrieved from [Link]

Sources

- 1. This compound|CAS 4491-92-3 [benchchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C8H15N3) [pubchemlite.lcsb.uni.lu]

- 6. jackwestin.com [jackwestin.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. prepchem.com [prepchem.com]

- 9. 3-(4-phenylpiperazin-1-yl)propanenitrile [chemicalbook.com]

- 10. 1821122-73-9|1-Methyl-1,4-bis(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazin-1-ium|BLD Pharm [bldpharm.com]

Application Notes & Protocols: Strategic Use of 3-(4-Methylpiperazin-1-yl)propanenitrile in N-Alkylation for Drug Discovery

Abstract

N-alkylation remains a cornerstone of synthetic and medicinal chemistry, pivotal for the construction of carbon-nitrogen bonds that form the backbone of countless active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of 3-(4-methylpiperazin-1-yl)propanenitrile, a versatile and strategically important building block for N-alkylation reactions. We will dissect the underlying reaction mechanisms, present detailed, field-proven protocols, and discuss the compound's application in the synthesis of complex, pharmacologically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique structural and reactive properties.

Introduction: The Strategic Advantage of the Piperazine-Nitrile Scaffold

This compound (CAS: 4491-92-3, MW: 153.22 g/mol ) is more than a simple alkylating agent; it is a bifunctional scaffold of significant interest in drug discovery.[2] Its structure incorporates two key features:

-

The 4-Methylpiperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] It often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form salts. The N-methyl group provides a defined substitution pattern, preventing unwanted side reactions at that position.

-

The Propanenitrile Group: The nitrile functional group is a versatile precursor to a primary amine. Through reduction, it is transformed into a 3-carbon chain terminating in a reactive amino group, effectively becoming a propylamine synthon. This transformation is central to its application in N-alkylation.

The primary utility of this compound in N-alkylation stems from its ability to undergo reductive amination, a powerful and selective method for forming C-N bonds. This process allows for the introduction of a 3-(4-methylpiperazin-1-yl)propyl group onto a target primary or secondary amine, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutic agents.[3][4]

Reaction Mechanism: Reductive N-Alkylation Pathway

The use of nitriles as alkylating agents for amines under hydrogenation conditions is a highly effective method for the selective synthesis of secondary and tertiary amines.[5] The overall transformation involves a domino reaction that begins with the reduction of the nitrile and culminates in the alkylation of a target amine.

The mechanism proceeds through two key stages within a single pot:

-

Initial Nitrile Reduction: The reaction is initiated under catalytic hydrogenation conditions (e.g., using Palladium on Carbon, Pd/C). The nitrile group of this compound is reduced to form an intermediate imine.

-

Nucleophilic Attack and Reductive Amination: A primary or secondary amine present in the reaction mixture acts as a nucleophile, attacking the intermediate imine. The resulting aminal intermediate is unstable and subsequently reduced under the same hydrogenation conditions to yield the final N-alkylated secondary or tertiary amine.

This one-pot approach is highly efficient as it bypasses the need to isolate the intermediate primary amine, 3-(4-methylpiperazin-1-yl)propan-1-amine, which would be the product of a complete initial reduction.[6][7]

Sources

- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|CAS 4491-92-3 [benchchem.com]

- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 3-(4-Methylpiperazin-1-yl)propanenitrile in the Synthesis of Pharmaceutical Intermediates

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-altering medication is paved with carefully chosen chemical precursors. Among these, 3-(4-methylpiperazin-1-yl)propanenitrile emerges as a cornerstone intermediate, a versatile building block whose structural motifs are integral to a range of therapeutic agents. This technical guide delves into the synthesis, characterization, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. The inherent value of this compound lies in the synergistic combination of the 4-methylpiperazine moiety, a privileged scaffold in medicinal chemistry, and the chemically malleable propanenitrile side chain. This unique architecture allows for its incorporation into a diverse array of complex molecular frameworks, most notably in the synthesis of antipsychotic and anticancer agents.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective and safe utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 4491-92-3 | [1][2] |

| Molecular Formula | C8H15N3 | [1][3] |

| Molecular Weight | 153.22 g/mol | [1][3] |

| Boiling Point | 134-136 °C at 13 mmHg | [2] |

| Density | 0.981 g/cm³ | [2] |

| Refractive Index | 1.47 | [2] |

Safety Profile: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory or under a chemical fume hood.[4][5] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[4][6] For detailed safety information, consult the Safety Data Sheet (SDS).[4][5][6]

Synthesis of this compound: A Protocol Grounded in Efficiency

The most common and efficient route for the synthesis of this compound is the Michael addition of 1-methylpiperazine to acrylonitrile. This cyanoethylation reaction is a well-established and scalable process.

Experimental Protocol: Synthesis via Cyanoethylation

Objective: To synthesize this compound from 1-methylpiperazine and acrylonitrile.

Materials:

-

1-Methylpiperazine (Reagent Grade)

-

Acrylonitrile (Stabilized with MEHQ)

-

Triton B (40% in methanol) or another suitable basic catalyst

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with 1-methylpiperazine (0.5 mol). With gentle stirring, slowly add acrylonitrile (0.55 mol, 1.1 eq) to the flask. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40 °C.

-

Catalyst Addition: Once the addition of acrylonitrile is complete, add a catalytic amount of Triton B (e.g., 1-2 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Distillation: Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

-

The use of a slight excess of acrylonitrile ensures the complete conversion of the limiting reagent, 1-methylpiperazine.

-

Triton B is an effective basic catalyst for the Michael addition, promoting the nucleophilic attack of the piperazine nitrogen on the activated double bond of acrylonitrile.

-

The work-up procedure is designed to remove the catalyst and any water-soluble byproducts, while the final vacuum distillation ensures high purity of the final product.

Application in the Synthesis of Pharmaceutical Intermediates

The true value of this compound lies in its ability to be transformed into more complex molecules that serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The versatile nitrile group is the primary site for these transformations.

Reduction to 3-(4-Methylpiperazin-1-yl)propan-1-amine: Gateway to Amide and Urea Derivatives

The reduction of the nitrile functionality to a primary amine is a pivotal step, as it introduces a new nucleophilic center for further elaboration. This transformation is crucial for the synthesis of various therapeutic agents, including certain antipsychotics and kinase inhibitors.

Workflow for Nitrile Reduction:

Caption: Synthesis of an Aripiprazole analogue.

Analytical Characterization

The purity and identity of this compound and its derivatives must be confirmed using appropriate analytical techniques.

| Analytical Method | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl, piperazine ring, and propanenitrile chain protons. The methyl group will appear as a singlet, while the methylene groups of the propanenitrile chain will be triplets. The piperazine protons will appear as multiplets. [1] |

| ¹³C NMR | Signals for the nitrile carbon, the carbons of the piperazine ring, the methyl carbon, and the carbons of the propanenitrile side chain. [1] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |

| FT-IR | A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. |